molecular formula C10H10BrClN2 B13453524 (5-Bromonaphthalen-1-yl)hydrazine hydrochloride

(5-Bromonaphthalen-1-yl)hydrazine hydrochloride

Cat. No.: B13453524
M. Wt: 273.55 g/mol
InChI Key: FFOFEIMKBMJMFT-UHFFFAOYSA-N
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Description

(5-Bromonaphthalen-1-yl)hydrazine hydrochloride is a chemical compound with the molecular formula C10H9BrN2·HCl. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a bromine atom at the 5-position and a hydrazine group at the 1-position. This compound is often used in various chemical reactions and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromonaphthalen-1-yl)hydrazine hydrochloride typically involves the bromination of naphthalene followed by the introduction of the hydrazine group. One common method includes the following steps:

    Bromination: Naphthalene is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 5-bromonaphthalene.

    Hydrazination: The 5-bromonaphthalene is then reacted with hydrazine hydrate (N2H4·H2O) under reflux conditions to introduce the hydrazine group at the 1-position.

    Hydrochloride Formation: The resulting (5-Bromonaphthalen-1-yl)hydrazine is treated with hydrochloric acid (HCl) to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale bromination: Using industrial bromination equipment to ensure efficient and controlled bromination of naphthalene.

    Continuous hydrazination: Employing continuous flow reactors for the hydrazination step to enhance yield and purity.

    Purification and crystallization: The final product is purified through recrystallization and filtration to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(5-Bromonaphthalen-1-yl)hydrazine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The hydrazine group can participate in oxidation and reduction reactions, forming different products depending on the reagents and conditions used.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Coupling: Palladium catalysts (Pd) and boronic acids in the presence of a base.

Major Products Formed

    Substitution: Formation of various substituted naphthalene derivatives.

    Oxidation: Formation of naphthoquinones or other oxidized products.

    Reduction: Formation of reduced hydrazine derivatives.

    Coupling: Formation of biaryl compounds or other coupled products.

Scientific Research Applications

(5-Bromonaphthalen-1-yl)hydrazine hydrochloride is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis for the preparation of complex aromatic compounds.

    Biology: In the study of enzyme inhibition and as a probe for biological assays.

    Medicine: Potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5-Bromonaphthalen-1-yl)hydrazine hydrochloride involves its interaction with molecular targets through its hydrazine and bromine functional groups. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, while the bromine atom can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (6-Bromonaphthalen-2-yl)hydrazine hydrochloride
  • (5-Bromonaphthalen-1-yl)methanamine hydrochloride

Uniqueness

(5-Bromonaphthalen-1-yl)hydrazine hydrochloride is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its combination of a bromine atom and a hydrazine group allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C10H10BrClN2

Molecular Weight

273.55 g/mol

IUPAC Name

(5-bromonaphthalen-1-yl)hydrazine;hydrochloride

InChI

InChI=1S/C10H9BrN2.ClH/c11-9-5-1-4-8-7(9)3-2-6-10(8)13-12;/h1-6,13H,12H2;1H

InChI Key

FFOFEIMKBMJMFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2Br)C(=C1)NN.Cl

Origin of Product

United States

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